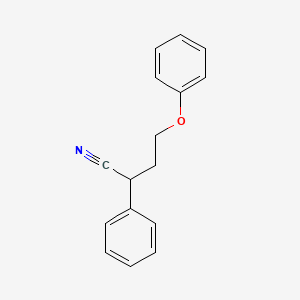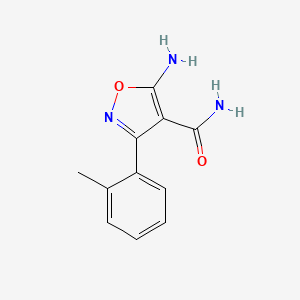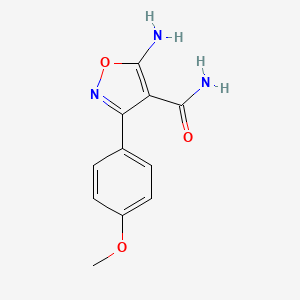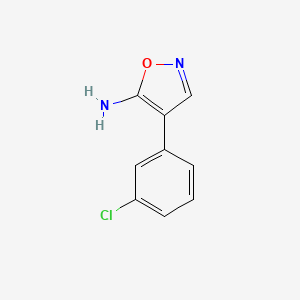
3-硝基-2-苯甲酸
描述
3-Nitro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9NO4 . It is a derivative of benzoic acid, which is a compound widely used in the food industry as a preservative . The nitro group (NO2) and phenyl group (C6H5) attached to the benzoic acid molecule make 3-Nitro-2-phenylbenzoic acid a potentially interesting compound for various chemical reactions and applications .
Molecular Structure Analysis
The molecular structure of 3-Nitro-2-phenylbenzoic acid can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) .科学研究应用
Biological Properties
Phenolic acids, which include 3-Nitro-2-phenylbenzoic acid, have been studied for their various biological properties . They have been found to exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
Sensing Applications
Boronic acids, which can potentially be synthesized from 3-Nitro-2-phenylbenzoic acid, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Protein Manipulation and Modification
Boronic acids have also been used for protein manipulation and modification . This could potentially be an area of application for 3-Nitro-2-phenylbenzoic acid if it can be used to synthesize suitable boronic acids .
Therapeutic Development
The interaction of boronic acids with proteins has led to their use in the development of therapeutics . If 3-Nitro-2-phenylbenzoic acid can be used to synthesize these boronic acids, it could potentially be used in this field .
Separation Technologies
Boronic acids have been used in separation technologies . If 3-Nitro-2-phenylbenzoic acid can be used to synthesize these boronic acids, it could potentially be used in this field .
作用机制
Target of Action
It’s worth noting that nitrobenzene compounds often interact with various enzymes and receptors in the body .
Mode of Action
Nitrobenzene compounds are known to undergo reduction reactions, transforming into different intermediates . These intermediates can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Nitrobenzene compounds are known to be involved in various biochemical reactions, including redox reactions .
Result of Action
Nitrobenzene compounds are known to have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-Nitro-2-phenylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .
属性
IUPAC Name |
3-nitro-2-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYXCSHRKEUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-phenylbenzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)



![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)
![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)


![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
